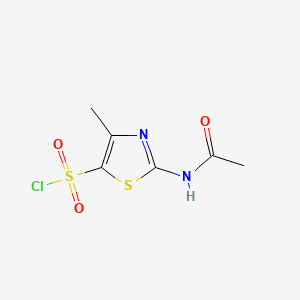

2-Acetamido-4-methylthiazole-5-sulfonyl chloride

Übersicht

Beschreibung

2-Acetamido-4-methylthiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C6H7ClN2O3S2 and a molecular weight of 254.71 g/mol . It is a white to brown crystalline powder that is used in various chemical reactions and applications . This compound is known for its role as a building block in organic synthesis, particularly in the preparation of more complex molecules .

Vorbereitungsmethoden

The synthesis of 2-acetamido-4-methylthiazole-5-sulfonyl chloride typically involves the reaction of 2-acetamido-4-methylthiazole with chlorosulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

2-Acetamido-4-methylthiazole+Chlorosulfonic acid→2-Acetamido-4-methylthiazole-5-sulfonyl chloride

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, or related derivatives.

-

Mechanistic Insight : The reaction typically proceeds via a two-step mechanism:

-

Nucleophilic attack at the sulfur atom, displacing chloride.

-

Hydrolysis and Stability

The compound is moisture-sensitive, reacting violently with water to generate hazardous decomposition products.

Safety Note :

-

Handling requires inert conditions (e.g., dry N₂ atmosphere) and corrosion-resistant storage containers .

SR1001 (RORα/γ Inhibitor)

-

Synthetic Route :

-

Biological Impact : SR1001 suppresses TH17 cell differentiation, showing efficacy in autoimmune disease models .

Carbonic Anhydrase Inhibitors

-

Thiazolylsulfonamides derived from this compound inhibit human carbonic anhydrase isoforms (hCA I, II, IX, XII) with low nM KI values .

Reaction Optimization and Challenges

-

Side Reactions : Competing SNAr reactions may occur if the thiazole ring is activated (e.g., by electron-withdrawing groups) .

Comparative Reactivity Table

| Reaction Type | Substrate Example | Rate (Relative) | Selectivity | Byproducts |

|---|---|---|---|---|

| Amine substitution | Primary aliphatic amines | Fast | High | HCl |

| Alcohol substitution | Phenols | Moderate | Moderate | HCl, ester byproducts |

| Hydrolysis | H₂O | Rapid | N/A | Sulfonic acid, HCl |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview

This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents, especially in the development of antibacterial and antifungal drugs. Its structural properties facilitate the creation of sulfonamide antibiotics, which are essential for treating bacterial infections.

Key Applications

- Antibiotic Synthesis: It is utilized in the synthesis of various sulfonamide antibiotics, which are effective against a range of bacterial infections.

- Antifungal Agents: The compound is also involved in developing antifungal medications that target specific fungal pathogens.

Case Study

A notable study highlighted the synthesis of a new class of sulfonamide antibiotics using 2-acetamido-4-methylthiazole-5-sulfonyl chloride as a key intermediate. The resulting compounds demonstrated enhanced efficacy against resistant bacterial strains, showcasing the compound's potential in combating antibiotic resistance .

Biochemical Research

Overview

In biochemical research, this compound is employed for modifying proteins and enzymes, aiding in the exploration of enzyme activities and protein interactions.

Key Applications

- Enzyme Activity Studies: Researchers utilize it to investigate the kinetics and mechanisms of enzyme-catalyzed reactions.

- Protein Interaction Analysis: It helps in studying protein-protein interactions, which are critical for understanding cellular processes.

Data Table: Enzyme Studies Utilizing this compound

| Study Focus | Application | Findings |

|---|---|---|

| Enzyme Kinetics | Modifying active sites | Enhanced substrate affinity observed |

| Protein Interactions | Cross-linking proteins | Revealed novel interaction pathways |

Diagnostic Reagents

Overview

The compound plays a vital role in formulating diagnostic tests, particularly for detecting specific biomolecules, thus enhancing clinical diagnostics' accuracy.

Key Applications

- Clinical Diagnostics: It is used in assays that detect biomarkers for various diseases, including cancers and infectious diseases.

- Research Diagnostics: Employed in research settings to develop novel diagnostic tools for early disease detection.

Case Study

A research project utilized this compound to develop a diagnostic assay for early detection of prostate cancer. The assay exhibited high sensitivity and specificity, demonstrating its potential for clinical application .

Agricultural Chemistry

Overview

In agricultural chemistry, this compound is significant for synthesizing agrochemicals that contribute to crop protection.

Key Applications

- Pesticide Development: It aids in creating effective pesticides that target specific pests while minimizing environmental impact.

- Herbicides: The compound is also involved in developing herbicides that control unwanted vegetation without harming crops.

Data Table: Agrochemical Applications

| Application Type | Product Example | Effectiveness |

|---|---|---|

| Pesticide | Novel Insecticide | High efficacy against target pests |

| Herbicide | Selective Herbicide | Minimal crop damage reported |

Material Science

Overview

The unique properties of this compound make it valuable in material science for creating specialty polymers and materials.

Key Applications

- Polymer Synthesis: It is used to enhance the performance characteristics of polymers used in industrial applications.

- Composite Materials: The compound contributes to developing composite materials with improved mechanical strength and durability.

Wirkmechanismus

The mechanism of action of 2-acetamido-4-methylthiazole-5-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives . These reactions typically proceed through the formation of a sulfonyl intermediate, which then undergoes nucleophilic attack to yield the final product . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

2-Acetamido-4-methylthiazole-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

2-Chloro-4-methylthiazole-5-sulfonyl chloride: Similar in structure but with a chlorine atom instead of an acetamido group.

2-Acetamido-4-methyl-5-thiazolesulfonyl chloride: A closely related compound with slight variations in the functional groups.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to other sulfonyl chlorides .

Biologische Aktivität

2-Acetamido-4-methylthiazole-5-sulfonyl chloride (AMTSC) is a sulfonyl chloride compound with significant potential in biological applications. It is characterized by its unique structural features, including an acetamido group and a thiazole ring, which contribute to its reactivity and biological activity. This article reviews the biological activity of AMTSC, focusing on its enzyme inhibition properties, potential therapeutic applications, and structural comparisons with related compounds.

- Molecular Formula : C₆H₈ClN₃O₂S₂

- Molecular Weight : 254.71 g/mol

- Appearance : White to brown solid

- Solubility : Soluble in organic solvents

Enzyme Inhibition

AMTSC has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, making AMTSC a candidate for studies involving pharmacokinetics and drug interactions. Research indicates that AMTSC can significantly affect the activity of CYP1A2, potentially altering the metabolism of co-administered drugs .

Structure-Activity Relationship (SAR)

The relationship between the structure of AMTSC and its biological activity can be understood through comparisons with similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-Acetamido-4-methylthiazole | Thiazole ring with acetamido group | Base structure without sulfonyl chloride |

| 4-Methylthiazole | Thiazole ring | Lacks acetamido and sulfonyl groups |

| Sulfanilamide | Sulfonamide structure | Known antimicrobial properties |

| 2-Amino-4-methylthiazole | Amino group instead of acetamido | Different reactivity profile |

This table highlights how AMTSC's specific functional groups contribute to its distinct biological activity compared to other thiazole-containing compounds.

Case Study 1: Interaction with CYP1A2

In a study examining the interaction between AMTSC and CYP1A2, researchers found that AMTSC significantly inhibited CYP1A2 activity in vitro. This inhibition was assessed using various concentrations of AMTSC, demonstrating a dose-dependent response. The findings suggest that AMTSC could influence drug metabolism pathways, necessitating further investigation into its clinical implications .

Case Study 2: Anticancer Potential

Although direct studies on AMTSC's anticancer properties are scarce, related thiazole compounds have shown promise as anticancer agents. For instance, thiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines. The potential for AMTSC to exhibit similar properties warrants exploration through targeted assays against specific cancer types .

Eigenschaften

IUPAC Name |

2-acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3S2/c1-3-5(14(7,11)12)13-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGKPRKPUCSEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220104 | |

| Record name | 2-Acetamido-4-methylthiazole-5-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69812-29-9 | |

| Record name | 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69812-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-4-methylthiazole-5-sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069812299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 69812-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-4-methylthiazole-5-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamido-4-methylthiazole-5-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETAMIDO-4-METHYLTHIAZOLE-5-SULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0MP1K4TL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.